N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a benzisothiazole moiety, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Benzisothiazole Moiety: The benzisothiazole ring can be introduced through a cyclization reaction involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Coupling of the Two Fragments: The final step involves coupling the pyrrolidine and benzisothiazole fragments through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the pyrrolidine ring to form N-oxide derivatives.
Reduction: Reduction reactions can target the benzisothiazole moiety, potentially reducing the sulfone group to a sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study the function of specific enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4-dimethylbenzamide: Similar structure but with a dimethylbenzamide group instead of the benzisothiazole moiety.
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide: Contains a furan ring instead of the benzisothiazole moiety.
Uniqueness
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of both the pyrrolidine ring and the benzisothiazole moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H18ClN3O4S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O4S/c20-15-11-13(7-8-16(15)22-9-3-4-10-22)21-18(24)12-23-19(25)14-5-1-2-6-17(14)28(23,26)27/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,24) |
InChI Key |
SKUOUILBLDNJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)Cl |
Origin of Product |
United States |
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